

Application Notes and Protocols for Oral Gavage Administration of PLX5622

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Compound of Interest

Compound Name: PLX5622

Cat. No.: B610137

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Introduction

PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a critical component for the survival and differentiation of microglia and macrophages.[1][2] Its ability to cross the blood-brain barrier and deplete microglia makes it an invaluable tool in neuroscience research to investigate the roles of these cells in both healthy and diseased states of the central nervous system (CNS).[3][4][5][6][7] While frequently administered formulated in rodent chow, oral gavage offers a precise and controlled method of dosing.[2][3][4][8][9] This document provides a detailed protocol for the preparation of **PLX5622** for oral gavage administration based on established methodologies.

Data Presentation

The following table summarizes the quantitative data for a common **PLX5622** formulation used in oral gavage studies.

Parameter	Value	Reference
Stock Solution		
PLX5622 Concentration	130 mg/mL	[1]
Solvent	Dimethyl sulfoxide (DMSO)	[1]
Diluent Composition		
Hydroxypropyl methyl cellulose (HPMC)	2% (w/v) in deionized water	[1][10]
Polysorbate 80 (Tween 80)	25% (v/v)	[1][10]
Working Solution		
Final PLX5622 Concentration	6.5 mg/mL	[1]
Dilution Factor	20-fold (1 part stock + 19 parts diluent)	[1]
Dosing		
Animal Model	Mice	[1]
Dosage	65 mg/kg body weight	[1]
Administration Volume	100 µL per 10 g body weight	[1]

Experimental Protocol

This protocol details the step-by-step preparation of a **PLX5622** suspension for oral gavage.

Materials:

- **PLX5622** powder
- Dimethyl sulfoxide (DMSO)
- Hydroxypropyl methyl cellulose (HPMC)
- Polysorbate 80 (Tween 80)

- Deionized water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator
- Calibrated pipettes
- Analytical balance
- Oral gavage needles

Procedure:

Part 1: Preparation of Diluent (prepare at least one day in advance)

- Prepare 2% HPMC Solution:
 - Weigh 2.0 g of HPMC powder.
 - Gradually add the HPMC powder to 100 mL of deionized water while stirring to prevent clumping.
 - Continue to stir until the HPMC is fully dissolved. This may take a significant amount of time.
- Prepare 25% Polysorbate 80 Solution:
 - Measure 25 mL of Polysorbate 80.
 - Add it to 75 mL of deionized water.
 - Mix thoroughly until a homogenous solution is formed.
- Combine Diluent Components:

- Mix the 2% HPMC solution and 25% Polysorbate 80 solution. The final diluent will be used to suspend the **PLX5622** stock.

Part 2: Preparation of **PLX5622** Stock Solution (prepare fresh weekly)

- Weigh the required amount of **PLX5622** powder.
- Dissolve the **PLX5622** in DMSO to achieve a final concentration of 130 mg/mL.[\[1\]](#)
- Vortex or sonicate briefly to ensure complete dissolution.
- Protect the stock solution from light and store it appropriately. A fresh stock should be made each week.[\[10\]](#)

Part 3: Preparation of Final Dosing Suspension (prepare daily)

- On each day of dosing, calculate the required volume of the final suspension based on the number and weight of the animals.
- Dilute the **PLX5622** stock solution 20-fold by adding one volume of the 130 mg/mL **PLX5622** stock to 19 volumes of the prepared diluent.[\[1\]](#)
- This will result in a working solution with a final **PLX5622** concentration of 6.5 mg/mL.[\[1\]](#)
- Vortex the final suspension thoroughly before each administration to ensure a homogenous mixture.

Part 4: Vehicle Control Preparation

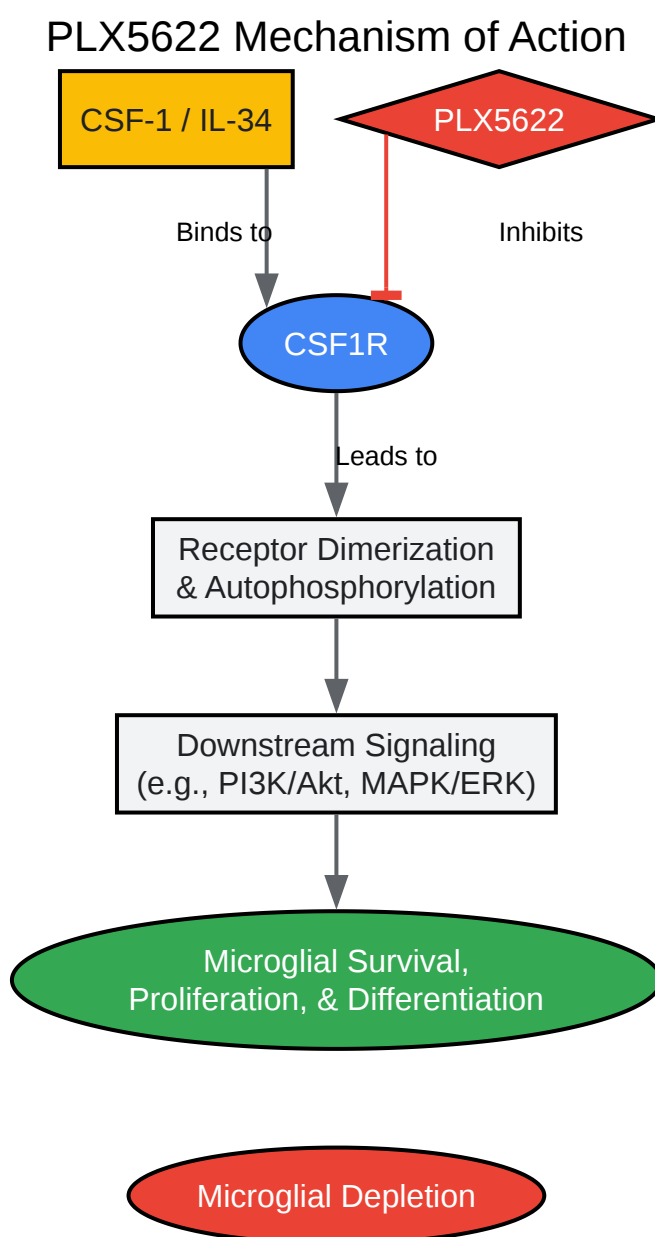
- For the vehicle control group, prepare a solution with the same final concentration of DMSO as the drug-treated group.
- Add 1 volume of DMSO to 19 volumes of the diluent.
- Mix thoroughly.

Part 5: Administration

- Administer the prepared **PLX5622** suspension or vehicle control to the animals via oral gavage.
- The typical administration volume for mice is 100 μ L per 10 g of body weight to achieve a final dose of 65 mg/kg.[1]

Mandatory Visualizations

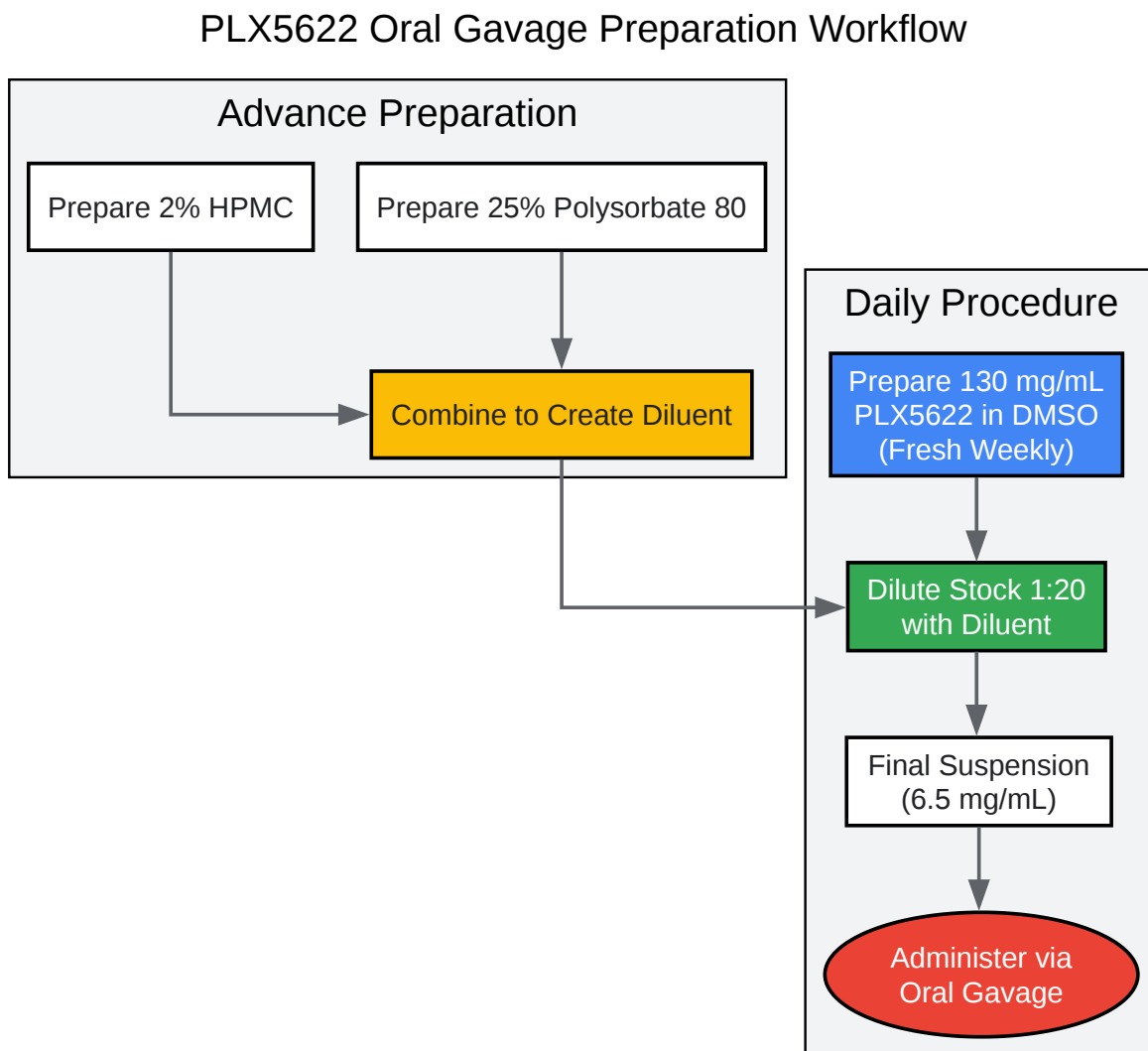
Signaling Pathway



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Caption: Mechanism of **PLX5622**-induced microglial depletion.

Experimental Workflow

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Caption: Workflow for preparing **PLX5622** for oral gavage.

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